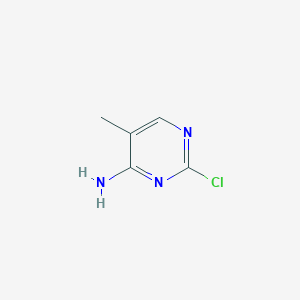

4-Amino-2-chloro-5-methylpyrimidine

Übersicht

Beschreibung

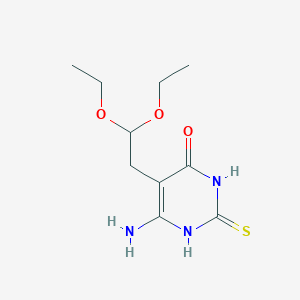

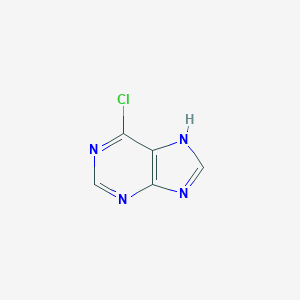

4-Amino-2-chloro-5-methylpyrimidine is a heterocyclic compound . It has the empirical formula C5H6ClN3 and a molecular weight of 143.57 . It is provided as a solid form .

Molecular Structure Analysis

The SMILES string representation of 4-Amino-2-chloro-5-methylpyrimidine is Cc1cnc(Cl)nc1N . The InChI representation is 1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) .Physical And Chemical Properties Analysis

4-Amino-2-chloro-5-methylpyrimidine is a solid . It has a melting point of 232-235°C . The predicted boiling point is 334.9±22.0 °C and the predicted density is 1.349±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Building Blocks

4-Amino-2-chloro-5-methylpyrimidine is used as a heterocyclic building block in the synthesis of various chemical compounds . It’s a versatile compound that can be used to create a wide range of structures, contributing to the diversity and complexity of chemical libraries.

Anti-inflammatory Applications

Pyrimidines, including 4-Amino-2-chloro-5-methylpyrimidine, have been found to display a range of pharmacological effects, including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Novel Pyrimidine Analogs

The structure–activity relationships (SARs) of pyrimidine derivatives have been studied in detail . This research provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Organic Adduct Compound Synthesis

4-Amino-2-chloro-5-methylpyrimidine can be used in the synthesis of organic adduct compounds . These compounds have potential uses in various fields, including materials science and electronics .

Wirkmechanismus

Target of Action

4-Amino-2-chloro-5-methylpyrimidine primarily targets enzymes involved in nucleotide synthesis and DNA replication. These enzymes are crucial for cell proliferation and survival, making them significant in both normal cellular processes and in the context of cancer treatment .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, inhibiting their activity. This inhibition prevents the synthesis of nucleotides, which are the building blocks of DNA. As a result, DNA replication is halted, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells .

Biochemical Pathways

4-Amino-2-chloro-5-methylpyrimidine affects the pyrimidine biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This disruption leads to a cascade of downstream effects, including impaired DNA repair and cell cycle progression .

Pharmacokinetics

The pharmacokinetics of 4-Amino-2-chloro-5-methylpyrimidine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of nucleotide synthesis leads to a decrease in DNA replication and repair. This results in the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cells. At the cellular level, this action translates to reduced tumor growth and proliferation in cancerous tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of 4-Amino-2-chloro-5-methylpyrimidine. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWIJBRCXQUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401713 | |

| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-5-methylpyrimidine | |

CAS RN |

14394-70-8 | |

| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

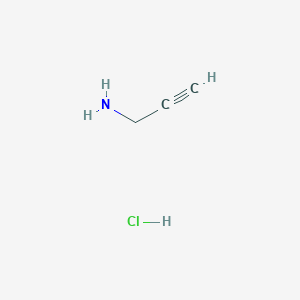

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

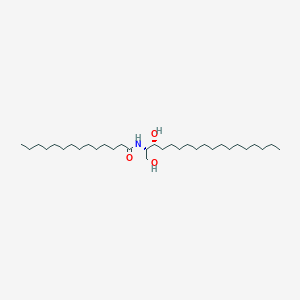

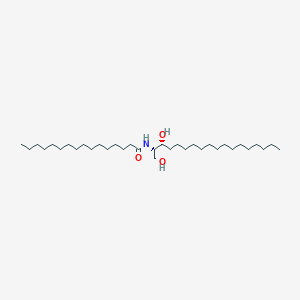

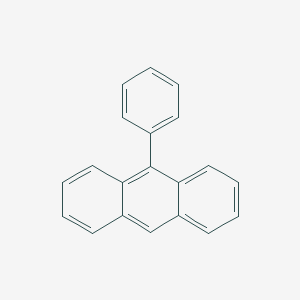

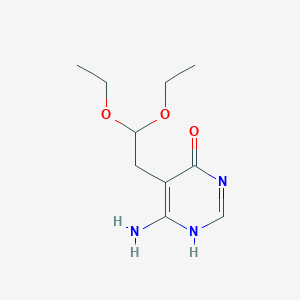

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.